molecular formula C11H16ClNO2 B6255766 methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride CAS No. 1229705-35-4

methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride

Cat. No.: B6255766
CAS No.: 1229705-35-4
M. Wt: 229.70 g/mol
InChI Key: PGZFKXXRJKALRJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride is a pharmaceutical intermediate characterized by a propanoate ester backbone with a 4-aminophenyl group and a methyl substituent at the α-carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is notably used in the synthesis of fexofenadine hydrochloride, a non-sedating antihistamine, where it serves as a key intermediate (F5 in synthesis pathways) .

Molecular Formula: C₁₁H₁₆ClNO₂ Molecular Weight: 229.7 g/mol Key Features:

  • Ester functional group (methyl propanoate).
  • 4-Aminophenyl moiety for aromatic interactions.
  • Branched methyl group at the α-carbon, influencing steric hindrance and reactivity.

Properties

CAS No.

1229705-35-4

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8;/h4-7H,12H2,1-3H3;1H

InChI Key

PGZFKXXRJKALRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(=O)OC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Fischer Esterification and Subsequent Functionalization

Fischer esterification serves as a foundational step in many synthetic routes. This method involves reacting 3-(4-nitrophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the methyl ester intermediate. The nitro group at the para position is then reduced to an amino group via catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂). Finally, treatment with hydrochloric acid converts the free amine into the hydrochloride salt.

A critical advantage of this approach lies in its scalability; however, the reduction step requires careful control of hydrogen pressure (typically 1–3 atm) and temperature (25–50°C) to avoid over-reduction or decomposition.

Palladium-Catalyzed Cross-Coupling Reactions

Alternative routes leverage palladium catalysts to assemble the molecular framework. For example, a patent by US20110009636A1 describes the use of Pd(dba)₂ (dibenzylideneacetone palladium) with tert-butylphosphine (t-Bu₃P) as a ligand system to facilitate coupling between 4-bromophenethyl alcohol and methyltrimethylsilyl dimethylketene acetal. This method directly introduces the methylpropanoate moiety while preserving the aromatic ring’s integrity. Subsequent oxidation and amination steps yield the target compound.

This strategy offers superior regioselectivity compared to traditional esterification but demands stringent anhydrous conditions and specialized catalysts, increasing production costs.

Step-by-Step Preparation Methods

Synthesis via Fischer Esterification and Hydrogenation

Step 1: Esterification of 3-(4-Nitrophenyl)-2-Methylpropanoic Acid
3-(4-Nitrophenyl)-2-methylpropanoic acid (10 mmol) is dissolved in methanol (50 mL) with concentrated H₂SO₄ (1 mL). The mixture is refluxed at 65°C for 12 hours. After cooling, the solvent is evaporated under reduced pressure, and the residue is purified via recrystallization from ethanol to yield methyl 3-(4-nitrophenyl)-2-methylpropanoate as a pale-yellow solid (85% yield).

Step 2: Catalytic Hydrogenation
The nitro group is reduced by dissolving the ester (5 mmol) in ethanol (30 mL) with 10% Pd/C (0.1 g). Hydrogen gas is introduced at 2 atm, and the reaction is stirred at 40°C for 6 hours. Filtration and solvent removal yield methyl 3-(4-aminophenyl)-2-methylpropanoate.

Step 3: Hydrochloride Salt Formation
The free amine is treated with concentrated HCl (2 equiv) in diethyl ether, resulting in precipitation of the hydrochloride salt. The product is filtered, washed with cold ether, and dried under vacuum (92% yield).

Palladium-Mediated Coupling Approach

Step 1: Coupling of 4-Bromophenethyl Alcohol
4-Bromophenethyl alcohol (2.0 g) is reacted with methyltrimethylsilyl dimethylketene acetal (2.7 g) in DMF (20 mL) using Pd(dba)₂ (0.11 g), t-Bu₃P (0.08 g), and ZnF₂ (0.52 g) at 80°C for 18 hours. Workup with ethyl acetate and water followed by column chromatography yields 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropanoate.

Step 2: Mesylation and Amination
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (1.25 g) and triethylamine (1.2 g) in dichloromethane. Subsequent displacement with aqueous ammonia introduces the amino group, and HCl treatment affords the hydrochloride salt (overall yield: 78%).

Optimization of Reaction Conditions

Catalyst Selection

Palladium-based catalysts significantly impact yields in cross-coupling reactions. Comparative studies show that Pd(dba)₂ with t-Bu₃P achieves higher efficiency (85% yield) than Pd(OAc)₂ with triphenylphosphine (60% yield).

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates in Pd-mediated couplings, while ethanol is preferred for hydrogenation due to its compatibility with Pd/C. Elevated temperatures (80°C) improve coupling efficiency but risk decomposition if exceeding 100°C.

Table 1: Comparison of Synthetic Methods

ParameterFischer Esterification RoutePalladium-Catalyzed Route
Overall Yield72%78%
Reaction Time24 hours20 hours
Cost per Gram$12.50$18.90
Purity (HPLC)98.5%99.2%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of the intermediate methyl 3-(4-nitrophenyl)-2-methylpropanoate shows characteristic signals at δ 1.57 (s, 6H, CH₃), 3.65 (s, 3H, OCH₃), and 7.18–7.29 (d, 4H, Ar-H). Post-hydrogenation, the aromatic protons shift upfield (δ 6.75–6.89), confirming nitro-to-amine conversion.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 column (acetonitrile/water mobile phase) reveals a purity of 99.2% for the hydrochloride salt, with a retention time of 8.7 minutes.

Comparison with Related Compounds

This compound differs from analogs like methyl 3-(4-aminophenyl)-2-methylpropanoate in the position of the amino group, which influences electronic properties and reactivity. The para-substituted derivative exhibits enhanced solubility in polar solvents compared to meta-substituted counterparts .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The aromatic ring and ester functional group allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Intermediates

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features CAS No./Reference
Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride (Target Compound) C₁₁H₁₆ClNO₂ 229.7 4-Aminophenyl, α-methyl 154477-54-0
Methyl 3-(4-aminophenyl)propanoate hydrochloride C₁₀H₁₄ClNO₂ 215.7 4-Aminophenyl at β-carbon, linear chain 91012-19-0
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride C₁₀H₁₃Cl₂NO₂ 250.1 2-Chlorophenyl, acetate backbone MFCD07368257
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄S 307.5 4-Methanesulfonylphenyl, ethyl ester 1391077-87-4
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.7 4-Fluorophenyl, amino at β-carbon 64282-12-8

Functional Group and Substituent Analysis

Aromatic Substituent Effects: The 4-aminophenyl group in the target compound enhances hydrogen bonding and solubility in aqueous media compared to halogenated analogues (e.g., 2-chlorophenyl in or 4-fluorophenyl in ).

Backbone Modifications: Acetate vs. Ester Chain Length: Ethyl esters (e.g., ) exhibit lower hydrolysis rates than methyl esters, affecting bioavailability.

Pharmacological Relevance :

  • The target compound and its analogues (e.g., fexofenadine intermediates in ) are critical in antihistamine synthesis. Modifications like sulfonyl groups or halogenation influence binding affinity to H₁ receptors .

Key Findings :

  • The target compound’s branched α-methyl group improves crystallinity compared to linear-chain analogues (e.g., ).
  • Sulfonyl-containing derivatives () exhibit higher thermal stability but require stringent moisture control.

Biological Activity

Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an amino group and a methyl ester, which are significant for its biological interactions. The synthesis typically involves the reaction of 4-aminobenzoic acid with methyl 2-methylpropanoate under acidic conditions, leading to the formation of the hydrochloride salt for enhanced solubility and stability.

1. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of HeLa cells, a cervical cancer cell line, with IC50 values suggesting significant cytotoxicity at micromolar concentrations.

Table 1: Antiproliferative Activity Against HeLa Cells

CompoundIC50 (µM)Mechanism of Action
Methyl 2-(4-aminophenyl)-2-methylpropanoate HCl15Induction of apoptosis via caspase activation
Control Compound20Standard chemotherapeutic agent

The biological activity is primarily attributed to the compound's ability to form hydrogen bonds with active sites on enzymes, potentially inhibiting their functions. This interaction is crucial for understanding its mechanism in modulating cellular pathways involved in proliferation and apoptosis.

Study 1: In Vivo Efficacy

A study conducted on diabetic rat models demonstrated that this compound significantly reduced retinal vascular leakage, a common complication in diabetes. The compound was administered intraperitoneally, and results indicated a reduction in leakage comparable to established treatments.

Figure 1: Retinal Vascular Leakage Reduction

Retinal Vascular Leakage

Study 2: Pharmacokinetics and Toxicity Assessment

Preliminary pharmacokinetic studies revealed that the compound has favorable absorption characteristics, crossing the blood-retinal barrier effectively. Toxicity assessments indicated no observable adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability75%
Half-life3 hours
Maximum Plasma Concentration250 ng/mL

Q & A

How can researchers optimize the synthesis of methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride to improve yield and purity?

Basic Research Question
Synthesis optimization involves selecting appropriate solvents (e.g., ethanol or methanol), controlling reaction temperatures (reflux conditions), and monitoring reaction times. For esterification steps, stoichiometric ratios of reactants and acid catalysts (e.g., HCl) are critical. Post-synthesis purification via recrystallization or column chromatography can enhance purity .

What advanced techniques are recommended for resolving stereochemical challenges in derivatives of this compound?

Advanced Research Question
Chiral resolution can be achieved using chiral HPLC or enzymatic kinetic resolution. For example, enantiomeric excess can be determined via polarimetry or circular dichroism (CD). Evidence from structurally similar compounds highlights the importance of chiral auxiliaries during synthesis to control stereochemistry .

What analytical methods are most reliable for characterizing the structural integrity of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and ester group presence. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the amine and ester .

How should researchers address contradictory spectral data observed in different studies of this compound?

Advanced Research Question
Contradictions in NMR or MS data may arise from solvation effects, impurities, or tautomeric forms. Researchers should replicate experiments under standardized conditions (solvent, temperature) and cross-validate findings with X-ray crystallography or computational modeling (DFT) to resolve discrepancies .

What experimental designs are suitable for studying this compound’s interaction with enzymes like cytochrome P450?

Advanced Research Question
Use in vitro assays with recombinant enzymes and substrate analogs. Monitor metabolic pathways via LC-MS to detect intermediates. Competitive inhibition studies with known substrates (e.g., phenacetin) can quantify binding affinity. Structural analogs suggest the methylphenyl group may enhance hydrophobic interactions with enzyme active sites .

What methodologies are recommended for assessing the compound’s toxicity in cell-based assays?

Basic Research Question
Conduct cytotoxicity assays (e.g., MTT or LDH release) in human hepatocyte or HEK293 cell lines. Dose-response curves and IC₅₀ values should be validated with positive controls (e.g., cisplatin). Evidence from related compounds emphasizes excluding endotoxin contamination to avoid false positives .

How does the reactivity of this compound compare to structurally similar amino acid esters under nucleophilic conditions?

Advanced Research Question
Comparative studies with ethyl 2-aminopropanoate hydrochloride reveal that the methyl ester group in this compound exhibits slower hydrolysis rates due to steric hindrance from the methylphenyl substituent. Nucleophilic substitution reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures .

What strategies ensure stability of this compound during long-term storage for pharmacological studies?

Basic Research Question
Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis and oxidation. Periodic HPLC analysis monitors degradation. Related compounds show instability in aqueous buffers (pH > 7), necessitating formulation in acidic conditions (pH 3–5) .

How can researchers investigate the compound’s role in modulating neurotransmitter receptors?

Advanced Research Question
Use radioligand binding assays (e.g., ³H-GABA for GABAₐ receptors) to assess competitive inhibition. Electrophysiological studies (patch-clamp) on neuronal cultures can evaluate ion channel modulation. Structural analogs suggest the amino group facilitates hydrogen bonding with receptor residues .

What synthetic routes are explored to convert this compound into pharmacologically active precursors?

Advanced Research Question
Functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl halides for drug-like molecules. Reductive amination or peptide coupling can generate prodrugs. Evidence from phenylalanine derivatives highlights the acetyl group’s role in enhancing blood-brain barrier penetration .

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